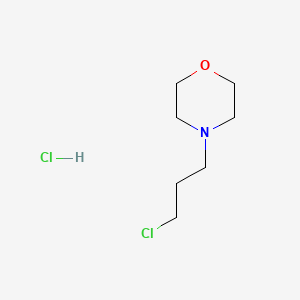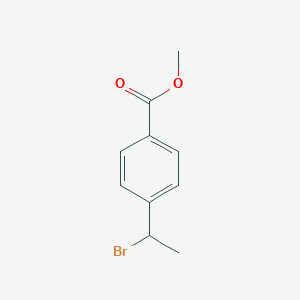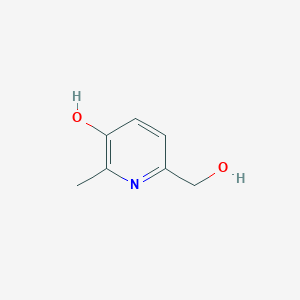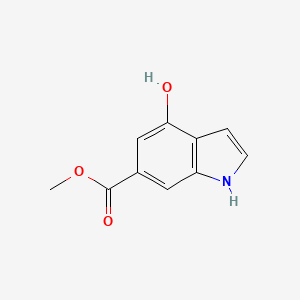
Methyl 4-hydroxy-1H-indole-6-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 77140-48-8 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-1H-indole-6-carboxylate” consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole compounds . The compound also contains a carboxylate group attached to the 6-position and a hydroxy group attached to the 4-position of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-hydroxy-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution at the C3 position, nucleophilic substitution at the nitrogen atom, and reactions involving the carboxylate and hydroxy groups .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a solid compound . It has a boiling point of 435.5°C at 760 mmHg and a melting point of 148-149°C . The compound is sealed in dry and stored at room temperature .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Role of Melatonin in Sleep Disorders
- Scientific Field : Neurology
- Application Summary : Melatonin, which contains an indole ring, is studied for its role in sleep disorders such as insomnia, sleep apnea, and circadian rhythm disorders.
- Methods of Application : The methods of application are not specified in the source.
- Results or Outcomes : The results or outcomes are not specified in the source.
Tryptophan Dioxygenase Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives are used as tryptophan dioxygenase inhibitors .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Potential Anticancer Immunomodulators
- Scientific Field : Oncology
- Application Summary : Pyridyl-ethenyl-indoles, which can be synthesized from indole derivatives, are being studied as potential anticancer immunomodulators .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Application Summary : Indole derivatives are used as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Toxicology
- Application Summary : Indole derivatives are used as inhibitors of botulinum neurotoxin .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
ITK Inhibitors
- Scientific Field : Immunology
- Application Summary : Indole derivatives are used as ITK inhibitors . ITK is a protein that plays a key role in the immune response .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Orientations Futures
Indole derivatives, including “Methyl 4-hydroxy-1H-indole-6-carboxylate”, have immense potential for further exploration due to their diverse biological activities . They can be synthesized in a variety of ways and modified to enhance their biological activity and reduce their toxicity. Future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds .
Propriétés
IUPAC Name |
methyl 4-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHTEHHXRJHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545779 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1H-indole-6-carboxylate | |
CAS RN |
77140-48-8 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



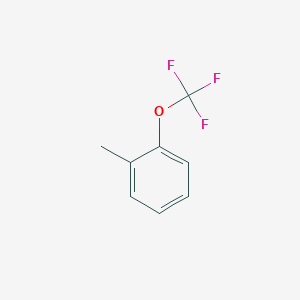
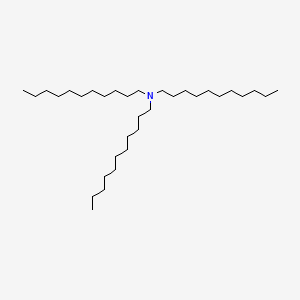
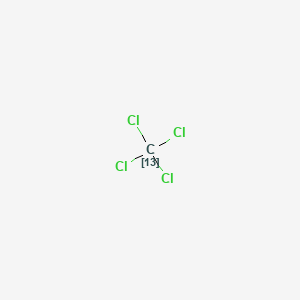
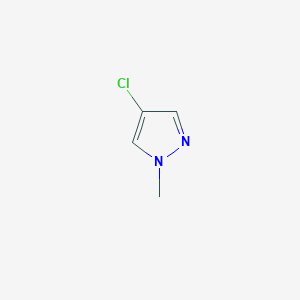
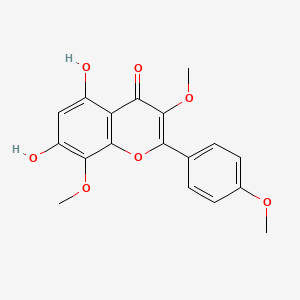
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
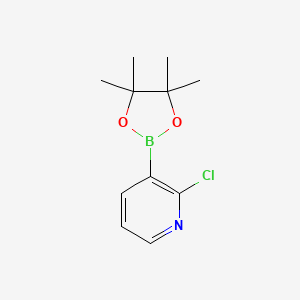
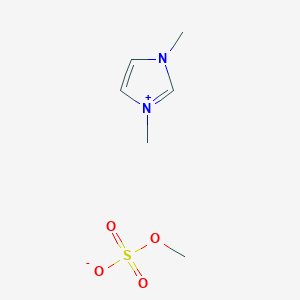
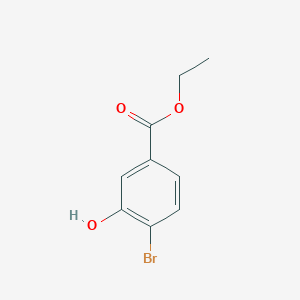
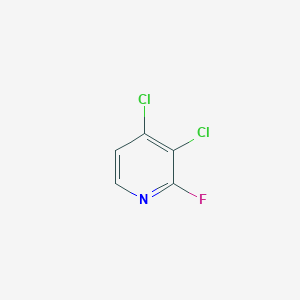
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
